(2,4-dimethoxybenzyl)(3,5-dimethoxybenzyl)amine
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Overview
Description
(2,4-dimethoxybenzyl)(3,5-dimethoxybenzyl)amine, also known as PARG inhibitor, is a chemical compound that has been recently studied for its potential applications in cancer therapy.
Mechanism of Action
The mechanism of action of (2,4-dimethoxybenzyl)(3,5-dimethoxybenzyl)amine involves the inhibition of (2,4-dimethoxybenzyl)(3,5-dimethoxybenzyl)amine activity. (2,4-dimethoxybenzyl)(3,5-dimethoxybenzyl)amine is an enzyme that hydrolyzes PAR polymers, which are formed in response to DNA damage. Inhibition of (2,4-dimethoxybenzyl)(3,5-dimethoxybenzyl)amine leads to the accumulation of PAR polymers, which in turn sensitizes cancer cells to DNA-damaging agents.
Biochemical and Physiological Effects:
(2,4-dimethoxybenzyl)(3,5-dimethoxybenzyl)amine has been shown to have potent inhibitory activity against (2,4-dimethoxybenzyl)(3,5-dimethoxybenzyl)amine. Inhibition of (2,4-dimethoxybenzyl)(3,5-dimethoxybenzyl)amine leads to the accumulation of PAR polymers, which in turn sensitizes cancer cells to DNA-damaging agents. This compound has also been shown to have low toxicity in normal cells.
Advantages and Limitations for Lab Experiments
The advantages of using (2,4-dimethoxybenzyl)(3,5-dimethoxybenzyl)amine in lab experiments include its potent inhibitory activity against (2,4-dimethoxybenzyl)(3,5-dimethoxybenzyl)amine, its low toxicity in normal cells, and its potential applications in cancer therapy. However, the limitations of using this compound in lab experiments include the need for further studies to determine its efficacy and safety in vivo.
Future Directions
For the study of (2,4-dimethoxybenzyl)(3,5-dimethoxybenzyl)amine include the evaluation of its efficacy and safety in vivo, the identification of its potential applications in other diseases, and the development of more potent and selective (2,4-dimethoxybenzyl)(3,5-dimethoxybenzyl)amine inhibitors. Additionally, the combination of (2,4-dimethoxybenzyl)(3,5-dimethoxybenzyl)amine with other DNA-damaging agents such as radiation and chemotherapy should be investigated to determine its potential as a cancer therapy.
Synthesis Methods
The synthesis of (2,4-dimethoxybenzyl)(3,5-dimethoxybenzyl)amine involves the condensation of 2,4-dimethoxybenzaldehyde and 3,5-dimethoxybenzaldehyde with benzylamine in the presence of acetic acid and catalytic amounts of p-toluenesulfonic acid. This method has been reported to yield the desired compound in good yields.
Scientific Research Applications
(2,4-dimethoxybenzyl)(3,5-dimethoxybenzyl)amine has been studied for its potential applications in cancer therapy. It has been shown to inhibit the activity of poly (ADP-ribose) glycohydrolase ((2,4-dimethoxybenzyl)(3,5-dimethoxybenzyl)amine), an enzyme involved in DNA repair. Inhibition of (2,4-dimethoxybenzyl)(3,5-dimethoxybenzyl)amine leads to the accumulation of poly (ADP-ribose) (PAR) polymers, which in turn sensitizes cancer cells to DNA-damaging agents such as radiation and chemotherapy.
properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)-N-[(3,5-dimethoxyphenyl)methyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4/c1-20-15-6-5-14(18(10-15)23-4)12-19-11-13-7-16(21-2)9-17(8-13)22-3/h5-10,19H,11-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQDQCUMFHPQCKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNCC2=CC(=CC(=C2)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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